molecular formula C19H22N4O3S B2788472 N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide CAS No. 714255-00-2

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide

Cat. No.: B2788472
CAS No.: 714255-00-2
M. Wt: 386.47
InChI Key: HTWMUNYCDCOPRL-UHFFFAOYSA-N
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Description

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is a chemical compound with the molecular formula C18H20N4O3S and a molecular weight of 372.44. This compound is part of the quinoxaline family, which is known for its diverse pharmacological activities and applications in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S/c1-14-8-10-15(11-9-14)27(24,25)23-19-18(20-12-5-13-26-2)21-16-6-3-4-7-17(16)22-19/h3-4,6-11H,5,12-13H2,1-2H3,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTWMUNYCDCOPRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide typically involves the reaction of quinoxaline derivatives with appropriate sulfonamide reagents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline N-oxides.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products Formed

    Oxidation: Quinoxaline N-oxides.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Cancer Treatment

XL765 has been extensively studied for its antineoplastic properties. It has shown efficacy in various cancer models by selectively inhibiting tumor cell growth. Preclinical studies indicate that it can overcome resistance to traditional therapies by targeting the PI3K/mTOR pathway directly.

StudyCancer TypeFindings
Breast CancerDemonstrated reduced tumor growth in xenograft models when combined with other chemotherapeutics.
GlioblastomaShowed significant survival benefits in animal models compared to controls.
Non-Small Cell Lung CancerInduced apoptosis in resistant cell lines through PI3K/mTOR inhibition.

Autoimmune Disorders

Recent studies have indicated potential applications of XL765 in treating autoimmune diseases by modulating immune responses through the inhibition of PI3K signaling pathways. This application is still under investigation but shows promise based on preliminary results.

Inflammatory Diseases

XL765's role in inflammatory conditions is being explored due to its ability to inhibit pathways involved in inflammation. Research suggests it may mitigate symptoms associated with chronic inflammatory diseases, although further studies are required to establish efficacy and safety.

Case Study 1: Combination Therapy in Cancer

A study published in Cancer Research explored the effects of combining XL765 with other chemotherapeutic agents in breast cancer models. The combination therapy resulted in a synergistic effect, leading to a more significant reduction in tumor size compared to monotherapy.

Case Study 2: Efficacy Against Glioblastoma

In a clinical trial focusing on glioblastoma patients, XL765 was administered alongside standard treatment regimens. Results indicated improved progression-free survival rates, highlighting its potential as an adjunct therapy.

Mechanism of Action

The mechanism of action of N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3-methylbenzenesulfonamide
  • N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-3,4-dimethylbenzenesulfonamide
  • N-[3-(3-methoxypropylamino)quinoxalin-2-yl]benzenesulfonamide

Uniqueness

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the quinoxaline ring and the sulfonamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Biological Activity

N-{3-[(3-methoxypropyl)amino]quinoxalin-2-yl}-4-methylbenzene-1-sulfonamide, commonly referred to as compound 714255-00-2, is a sulfonamide derivative with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula: C19H22N4O3SC_{19}H_{22}N_{4}O_{3}S. Its structure features a quinoxaline moiety linked to a sulfonamide group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Sulfonamides generally exert their effects by inhibiting key enzymes involved in bacterial folate synthesis. However, this compound's unique structure suggests additional mechanisms may be involved:

  • Enzyme Inhibition : It may inhibit enzymes related to cancer cell proliferation.
  • Protein Interactions : The compound could modulate protein interactions that are crucial for cellular signaling pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Anticancer Exhibits cytotoxic effects on various cancer cell lines, potentially through apoptosis induction.
Antimicrobial May possess antibacterial properties by inhibiting bacterial growth through folate pathway interference.
Anti-inflammatory Has shown potential in reducing inflammation in preclinical models.
Neuroprotective Preliminary data suggest it may protect neural cells from oxidative stress.

Anticancer Activity

A study demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .

Antimicrobial Evaluation

In vitro tests indicated that the compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting its potential as a new antimicrobial agent .

Neuroprotective Effects

Research involving zebrafish models indicated that this compound could mitigate oxidative stress-induced neuronal damage. The results showed reduced levels of reactive oxygen species (ROS) and improved survival rates in treated larvae compared to controls .

Toxicity Profile

Toxicological assessments revealed that the compound has a favorable safety profile. In animal studies, no significant adverse effects were observed at therapeutic doses. The no observed adverse effect level (NOAEL) was determined to be above 100 mg/kg body weight, indicating low acute toxicity .

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